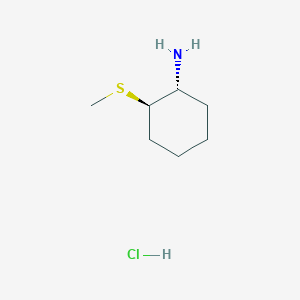

rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

“trans-N,N -Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of various products via copper catalyzed C-N coupling reactions. These products include vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N- arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N- aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has a refractive index of 1.472, a boiling point of 78-80 °C/18 mmHg, and a density of 0.902 g/mL at 25 °C .Applications De Recherche Scientifique

Solvent Extraction in Rare Earth Elements Separation : A study by Abreu & Morais (2014) investigated solvent extraction methods for separating rare earth elements (REEs) using organophosphorus acids and amines, including amines similar to rel-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride. This research is significant for the extraction and purification of REEs, which are critical in various high-tech applications.

Synthesis of N-Substituted Sulfur and Phosphorus Compounds : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which are similar in structure to this compound, was explored by Barany et al. (2005). These compounds have applications in peptide synthesis and as sulfurization reagents.

Metal Complex Synthesis and Characterization : Research by Zuo et al. (2003) focused on synthesizing and characterizing metal complexes with ligands structurally related to this compound. These complexes have potential applications in photoluminescence.

Synthetic Applications in Organic Chemistry : Studies like those by Li et al. (2012) and Chatterjee & Oestreich (2016) have explored the use of amines in catalysis, demonstrating their utility in N-monomethylation reactions and transfer hydrogenation processes, respectively.

Medicinal Chemistry and Biological Applications : Research such as that by Takahashi & Breitman (1989) investigated the biological interactions of compounds like this compound, specifically looking at retinoic acid reactions in leukemia cells.

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For “trans-N,N -Dimethylcyclohexane-1,2-diamine”, it has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. The hazard statements include H302 - H314 and the precautionary statements include P270 - P280 - P301 + P312 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .

Propriétés

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAFSCLCEZRJDW-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)

![N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine](/img/structure/B2734412.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)